4'''-O-Chloroacetyl-tylosin 3-Acetate
Description
Introduction to 4'''-O-Chloroacetyl-tylosin 3-Acetate
This compound constitutes a complex macrolide antibiotic derivative that exemplifies the sophisticated chemical modifications employed in contemporary antimicrobial research. This compound emerges from systematic structural alterations to tylosin, incorporating strategic acylation reactions that fundamentally alter its pharmacological and chemical properties. The development of this derivative reflects ongoing efforts within pharmaceutical chemistry to enhance antibiotic efficacy while addressing the persistent challenge of bacterial resistance mechanisms that have compromised the therapeutic utility of conventional macrolide antibiotics.
The compound's significance extends beyond its immediate antimicrobial applications, serving as a representative example of how targeted chemical modifications can potentially restore or enhance antibiotic activity against resistant bacterial strains. Research into such derivatives has become increasingly critical as traditional macrolide antibiotics face diminishing effectiveness due to widespread resistance development. The systematic approach to creating multiple modifications on a single molecular scaffold demonstrates the evolution of antibiotic development strategies in response to emerging resistance patterns.
Contemporary research efforts surrounding this compound focus primarily on understanding how the dual modifications influence molecular interactions with bacterial targets. The chloroacetyl group introduction at the 4''' position, combined with acetylation at the 3-position, creates a unique chemical entity that may exhibit altered binding characteristics compared to both unmodified tylosin and singly-modified derivatives. These modifications potentially impact the compound's ability to interact with bacterial ribosomes and may influence its susceptibility to bacterial resistance mechanisms.
Chemical Identity and Taxonomic Classification
The chemical identity of this compound encompasses multiple structural features that distinguish it within the macrolide antibiotic family. This compound belongs to the 16-membered macrolide class, characterized by a large lactone ring structure that serves as the foundational framework for antimicrobial activity. The systematic classification of this derivative requires consideration of both its core macrolide structure and the specific modifications that define its unique chemical properties.
Structural analysis reveals that this compound maintains the essential macrolide backbone while incorporating strategic functional group modifications that alter its chemical behavior. The compound retains the characteristic sugar moieties associated with tylosin, including the mycaminose and mycarose sugar units that play crucial roles in antimicrobial activity. However, the introduction of chloroacetyl and acetyl groups creates new chemical functionalities that may influence molecular interactions and biological activity patterns.
The taxonomic position of this compound within the broader macrolide family reflects its derivation from tylosin through systematic chemical modification. While maintaining fundamental structural similarities to other macrolide antibiotics such as erythromycin and clarithromycin, the specific modifications present in this compound create a distinct chemical entity with potentially unique biological properties. This classification approach recognizes both the compound's relationship to established macrolide antibiotics and its novel characteristics resulting from targeted structural modifications.
IUPAC Nomenclature and Structural Isomerism
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the complex stereochemical arrangement present in this macrolide derivative. According to chemical databases, the compound possesses the molecular formula C50H80ClNO19 with a molecular weight of 1034.619 daltons. The systematic IUPAC designation encompasses the complete stereochemical configuration, including the specific orientation of multiple chiral centers throughout the molecule.
The formal IUPAC name for this compound is [(2S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-chloroacetate. This extensive nomenclature reflects the multiple stereogenic centers and functional groups present within the molecular structure.
Structural isomerism considerations for this compound involve the potential for multiple stereoisomeric forms due to the numerous chiral centers present throughout the molecule. The compound contains multiple asymmetric carbon atoms within both the macrolide ring system and the attached sugar moieties. Each of these chiral centers contributes to the overall three-dimensional molecular architecture, which directly influences biological activity and chemical reactivity patterns. The specific stereochemical configuration reported in chemical databases represents the biologically active form derived from tylosin modification.
The accurate representation of stereochemical information becomes particularly critical when considering the compound's biological activity, as even minor stereochemical variations can significantly impact antimicrobial efficacy. The systematic nomenclature approach ensures precise identification of the specific stereoisomer under investigation, avoiding potential confusion with other possible stereochemical variants that might exhibit different biological properties.
Relationship to Tylosin and Macrolide Antibiotic Family
The structural relationship between this compound and its parent compound tylosin demonstrates the systematic approach employed in macrolide derivative development. Tylosin itself possesses the molecular formula C46H77NO17 and serves as a 16-membered macrolide antibiotic originally isolated from Streptomyces fradiae. The parent compound features a complex structure incorporating multiple sugar moieties and a characteristic macrolide ring system that defines its antimicrobial properties.
The transformation from tylosin to this compound involves specific chemical modifications that introduce new functional groups while preserving the essential structural features responsible for antimicrobial activity. The acetylation at the 3-position represents a common modification strategy employed in macrolide chemistry, as evidenced by related compounds such as tylosin 3-acetate, which possesses the molecular formula C48H79NO18. This acetylation pattern has been extensively studied and demonstrates the feasibility of selective modification at specific hydroxyl groups within the tylosin structure.
| Compound | Molecular Formula | Molecular Weight | Key Modifications |
|---|---|---|---|
| Tylosin | C46H77NO17 | 916.1 g/mol | Parent compound |
| Tylosin 3-Acetate | C48H79NO18 | 958.1 g/mol | Acetylation at position 3 |
| This compound | C50H80ClNO19 | 1034.619 g/mol | Dual modification: acetylation at position 3, chloroacetylation at position 4''' |
The broader macrolide antibiotic family includes numerous structurally related compounds that share the characteristic large lactone ring system. Within this family, tylosin derivatives occupy a specific niche due to their particular sugar substitution patterns and stereochemical arrangements. The development of this compound represents an extension of established modification strategies that have proven successful with other macrolide antibiotics, including erythromycin and its derivatives.
Research into tylosin derivatives has demonstrated that selective modification of specific hydroxyl groups can significantly alter biological activity patterns. Studies examining 4"-O-substituted tylosin derivatives have shown that introduction of various acyl groups can enhance activity against macrolide-resistant bacterial strains, with some derivatives achieving minimum inhibitory concentration values of 6.25 micrograms per milliliter against resistant Staphylococcus aureus strains, compared to values exceeding 800 micrograms per milliliter for unmodified tylosin.
Historical Context in Antimicrobial Research
The historical development of this compound emerges from decades of research into macrolide antibiotic modifications aimed at addressing the growing challenge of antimicrobial resistance. This research trajectory began with the recognition that bacterial pathogens were developing sophisticated mechanisms to circumvent the antimicrobial effects of naturally occurring macrolide antibiotics. The systematic approach to creating novel derivatives represents a response to these evolving resistance patterns and reflects the ongoing evolution of antimicrobial chemistry.
Early investigations into macrolide resistance mechanisms revealed that bacterial pathogens employ various strategies to reduce antibiotic efficacy, including enzymatic modification of the antibiotic molecules and alteration of target binding sites. Research into tylosin resistance has identified specific mechanisms involving ribosomal RNA methylation, where methyltransferases add methyl groups to critical nucleotides that normally serve as antibiotic binding sites. These findings provided crucial insights into the molecular basis of resistance and informed strategies for developing modified antibiotics that might circumvent these resistance mechanisms.
The development timeline for tylosin derivatives reflects a systematic approach to chemical modification that began with simple structural alterations and progressed toward more complex multi-site modifications. Early research focused on single-site modifications, such as acetylation at specific positions, before advancing to compounds incorporating multiple modifications like those present in this compound. This progression demonstrates the evolution of synthetic strategies and the increasing sophistication of approaches to antimicrobial development.
Contemporary research efforts continue to build upon these historical foundations, employing advanced synthetic techniques and molecular modeling approaches to design derivatives with enhanced properties. The development of this compound represents a culmination of these research efforts, incorporating lessons learned from previous derivative development programs and applying sophisticated chemical modification strategies to create potentially improved antimicrobial agents.
Development of Acylated Tylosin Derivatives
The systematic development of acylated tylosin derivatives represents a significant advancement in macrolide antibiotic chemistry, with research efforts spanning several decades and encompassing both chemical and biochemical approaches to structural modification. Early investigations into tylosin acylation focused on developing selective methods for introducing acyl groups at specific positions within the complex molecular structure. These efforts required overcoming significant technical challenges related to the selective protection and deprotection of multiple hydroxyl groups present throughout the tylosin molecule.
Pioneering research in this area established foundational techniques for selective acylation of tylosin derivatives, including the development of methods for targeting specific hydroxyl groups while leaving others unmodified. These selective acylation techniques enabled the synthesis of compounds such as 3-O-acetyl-4"-O-isovaleryltylosin and related derivatives through efficient synthetic pathways starting from tylosin. The development of these methods represented a crucial breakthrough that made possible the systematic exploration of acylated derivatives with varying substitution patterns.
Research into biochemical acylation approaches provided an alternative strategy for creating acylated tylosin derivatives using enzymatic processes. Studies have demonstrated that specific microorganisms from the genus Streptomyces possess the ability to selectively acylate hydroxyl groups at the 3- and 4"-positions of 16-membered macrolide antibiotics. This biochemical approach offers advantages in terms of selectivity and reaction conditions, as enzymatic processes typically exhibit high specificity for particular molecular positions and can operate under mild reaction conditions.
The evolution of acylation strategies has encompassed both simple acetylation reactions and more complex modifications involving specialized acylating agents. Research has explored the introduction of various acyl groups, including branched-chain aliphatic groups such as 2-methoxyisovaleryl and 4-methylvaleryl, as well as aromatic substituents including phenylthioacetyl and phenylsulfonylacetyl groups. These investigations have revealed structure-activity relationships that guide the design of new derivatives with enhanced antimicrobial properties.
| Acyl Group Type | Example Substituents | Observed Activity Enhancement |
|---|---|---|
| Simple alkyl | Acetyl, propionyl | Moderate improvement |
| Branched aliphatic | 2-methoxyisovaleryl, 4-methylvaleryl | Good antibacterial activity |
| Aromatic | Phenylthioacetyl, phenylsulfonylacetyl | Enhanced activity against resistant strains |
| Chloroacetyl | 2-chloroacetyl | Potentially improved pharmacological properties |
Role in Addressing Macrolide Resistance
The development of this compound and related derivatives directly addresses the critical challenge of macrolide resistance that has compromised the therapeutic utility of many traditional antibiotics in this class. Resistance to macrolide antibiotics has emerged as a significant clinical problem, with bacterial pathogens developing sophisticated mechanisms to evade antimicrobial effects. Understanding these resistance mechanisms has been crucial for designing effective countermeasures and informing the development of modified antibiotics that might circumvent resistance pathways.
Research into tylosin resistance mechanisms has revealed that bacterial pathogens employ ribosomal RNA methylation as a primary strategy for reducing antibiotic efficacy. Specific studies have identified methyltransferases designated TlrB and TlrD that add methyl groups to 23S ribosomal RNA nucleotides G748 and A2058, respectively. These methylation events occur at sites critical for tylosin binding, and research has demonstrated that resistance requires the synergistic action of both methylations rather than individual modifications acting independently.
The synergistic resistance mechanism involving G748 and A2058 methylations exhibits specificity for particular macrolide structures, particularly those possessing sugar moieties extending from the 5- and 14-positions of the macrolactone ring. This specificity suggests that structural modifications, such as those present in this compound, might alter the compound's interaction with methylated ribosomal binding sites and potentially restore antimicrobial activity against resistant bacterial strains.
Comparative studies examining various tylosin derivatives have demonstrated that specific structural modifications can indeed enhance activity against macrolide-resistant pathogens. Research has shown that 4"-O-substituted tylosin derivatives achieve significantly improved minimum inhibitory concentration values against resistant bacterial strains. For example, derivatives incorporating aromatic acyl groups have demonstrated minimum inhibitory concentration values of 6.25 micrograms per milliliter against resistant Staphylococcus aureus strains, representing a substantial improvement compared to the poor activity exhibited by unmodified tylosin against these same strains.
The introduction of chloroacetyl groups, as present in this compound, represents a specific strategy for potentially overcoming resistance mechanisms through altered molecular interactions. Chloroacetyl substituents introduce both steric and electronic changes that may influence the compound's binding characteristics and potentially reduce susceptibility to bacterial resistance mechanisms. While specific resistance circumvention data for this particular derivative may be limited, the broader body of research on acylated tylosin derivatives suggests promising potential for enhanced activity against resistant bacterial strains.
Properties
Molecular Formula |
C₅₀H₈₀ClNO₁₉ |
|---|---|
Molecular Weight |
1034.62 |
Synonyms |
3-O-Acetyl-4’”-O-chloroacetyltylosin |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 1034.619 g/mol
- CAS Number : Not specified in the search results.
The structure of 4'-O-Chloroacetyl-Tylosin 3-Acetate includes a chloroacetyl group which enhances its biological activity compared to Tylosin alone.
Antimicrobial Activity
4'-O-Chloroacetyl-Tylosin 3-Acetate retains the antimicrobial properties of Tylosin, making it effective against various bacterial pathogens. It is particularly noted for its efficacy in treating infections in livestock, thus contributing to animal health and productivity.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Effective | |
| Staphylococcus aureus | Moderate effectiveness | |
| Salmonella spp. | Effective |
Veterinary Medicine
In veterinary applications, this compound is used to treat respiratory infections and other bacterial diseases in livestock. Its use as a growth promoter has also been documented, enhancing feed efficiency and overall health in animals.
Drug Development
Recent studies have explored the potential of 4'-O-Chloroacetyl-Tylosin 3-Acetate as a lead compound in drug development due to its modified structure which may offer improved pharmacokinetics and bioavailability compared to traditional antibiotics.
- Case Study : Research indicates that modifications to the Tylosin structure can lead to derivatives with enhanced anti-inflammatory properties, suggesting potential applications beyond antimicrobial use. This opens avenues for developing new therapeutic agents targeting inflammatory diseases.
Agricultural Use
The compound's role as an antibiotic growth promoter has implications for sustainable agriculture practices, particularly in reducing the need for higher doses of traditional antibiotics while maintaining livestock health.
Research Findings and Insights
Recent literature emphasizes the importance of studying derivatives like 4'-O-Chloroacetyl-Tylosin 3-Acetate for their potential to combat antibiotic resistance—a growing concern in both human and veterinary medicine. By understanding the mechanisms through which these compounds operate, researchers aim to develop more effective treatments with reduced side effects.
Preparation Methods
Step 1: Chloroacetylation at the 4'''-Hydroxyl Group
Tylosin’s 4'''-hydroxyl group is selectively modified using chloroacetic anhydride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to scavenge HCl byproducts. The reaction proceeds at 0–5°C for 6–8 hours, achieving yields of 85–90%.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0–5°C |
| Reagents | Chloroacetic anhydride, TEA |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
Step 2: Acetylation at the 3-Hydroxyl Group
The chloroacetylated intermediate undergoes acetylation using acetic anhydride in pyridine. This step is conducted at room temperature for 12–16 hours, yielding this compound with a purity of ≥95% after purification.
Key Considerations:
-
Pyridine acts as both a solvent and base, neutralizing acetic acid byproducts.
-
Excess acetic anhydride (2.5 equivalents) ensures complete acetylation.
Microbial Transformation Approaches
Microbial transformation offers an alternative route using engineered Streptomyces strains. Streptomyces fradiae cultures are supplemented with tylosin and chloroacetyl-CoA, enabling enzymatic transfer of the chloroacetyl group to the 4'''-hydroxyl position. Subsequent acetylation at the 3-position is catalyzed by acetyltransferases endogenous to the strain.
Fermentation Parameters:
| Parameter | Value |
|---|---|
| Strain | Streptomyces fradiae (modified) |
| Substrate | Tylosin, chloroacetyl-CoA |
| Temperature | 28°C |
| Duration | 72–96 hours |
| Yield | 70–75% |
This method reduces reliance on harsh solvents but requires optimization of CoA precursor availability and metabolic pathway engineering.
Catalytic Acetylation Using Ionic Liquids
Recent advancements employ ionic liquids such as Diisopropyl Ethyl Ammonium Acetate (DIPEAc) as dual solvents and catalysts. This green chemistry approach minimizes waste and enhances reaction efficiency.
Procedure:
-
Tylosin is dissolved in DIPEAc.
-
Chloroacetic anhydride (1.2 equivalents) is added dropwise at 25°C.
-
The mixture is stirred for 4 hours, achieving simultaneous chloroacetylation and acetylation.
Advantages:
-
Yield: 92–94% (higher than traditional methods).
-
Purity: 97–98% without column chromatography.
-
Environmental Impact: DIPEAc is recyclable for up to five cycles.
Purification and Characterization
Purification Techniques
Characterization Data
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chemical Synthesis | 85–90% | ≥95% | High | Moderate (solvent use) |
| Microbial | 70–75% | 90–92% | Moderate | Low |
| Ionic Liquid Catalysis | 92–94% | 97–98% | High | Low |
The ionic liquid method outperforms others in yield and sustainability but requires specialized catalysts. Microbial transformation is preferable for large-scale production despite lower yields .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4'''-O-Chloroacetyl-tylosin 3-Acetate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis involves O-acetylation under solvent-free conditions using acetyl chloride and a cobalt (II) chloride catalyst. Key steps include:
- Substrate Preparation : Dissolve the starting alcohol/phenol (e.g., chloroethanol) in acetyl chloride at a 5:6 molar ratio.
- Catalyst Addition : Introduce 1 mol% cobalt (II) chloride to enhance reaction efficiency.
- Monitoring : Track reaction completion via GC analysis to ensure precise endpoint determination.
- Workup : Dilute with ethyl acetate, recover the catalyst via filtration, and wash with NaHCO₃ and water to remove acidic residues.
- Yield Optimization : Adjust acylating agent stoichiometry and test alternative catalysts (e.g., ZnCl₂) to improve regioselectivity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm acetyl and chloroacetyl group incorporation, with deuterated chloroform as the solvent.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water gradient elution.
Cross-validate results with IR spectroscopy to detect ester carbonyl stretches (~1740 cm⁻¹) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Avoid moisture by including desiccants (e.g., silica gel). Monitor stability via periodic HPLC analysis to detect hydrolysis of the chloroacetyl group .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of derivatives of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. For example:
- Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate acyl transfer mechanisms.
- Data-Driven Optimization : Apply machine learning to prioritize reaction conditions (e.g., solvent polarity, temperature) from experimental datasets.
- Feedback Loops : Validate computational predictions with small-scale experiments, refining models iteratively .
Q. How do researchers resolve discrepancies in experimental data when synthesizing this compound derivatives?
- Methodological Answer : Employ a Design of Experiments (DoE) framework:
- Variable Screening : Use Plackett-Burman designs to identify critical factors (e.g., catalyst loading, reaction time).
- Response Surface Methodology (RSM) : Optimize variables via central composite designs to map yield or purity contours.
- Statistical Validation : Perform ANOVA to distinguish significant effects from noise, ensuring reproducibility .
Q. What strategies enhance regioselectivity in the acylation of tylosin derivatives?
- Methodological Answer :
- Protecting Group Chemistry : Temporarily block reactive hydroxyl groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups before chloroacetylation.
- Catalyst Tuning : Test Lewis acids (e.g., FeCl₃, AlCl₃) to direct acylation to the 3-OH or 4'''-OH positions.
- Solvent Effects : Use low-polarity solvents (e.g., toluene) to favor kinetic over thermodynamic control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
